4'-Formylacetanilide Thiosemicarbazone
Description
Evolution of Thiacetazone in Antitubercular Chemotherapy Research
Thiacetazone's primary application has been in the treatment of tuberculosis, where it functions as a bacteriostatic agent, meaning it inhibits the growth of Mycobacterium tuberculosis rather than killing the bacteria outright. nih.gov Research into its mechanism of action revealed that it is a prodrug, which requires activation within the mycobacterial cell to exert its effect. chemicalbook.comnih.govnih.gov This activation is carried out by a monooxygenase enzyme encoded by the bacterium, known as EthA. chemicalbook.comnih.govnih.gov This same enzyme is also responsible for activating other thioamide drugs like ethionamide (B1671405), leading to cross-resistance between these compounds when mutations occur in the ethA gene. chemicalbook.comnih.gov
Once activated, thiacetazone is understood to interfere with the synthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. chemicalbook.compatsnap.complos.org This inhibition disrupts the integrity of the cell wall, making the bacterium more susceptible to the host's immune system and other drugs. patsnap.com More specifically, studies have shown that thiacetazone targets the mycolic acid elongation step, with resistance mutations found in the hadABC operon, which encodes components of the β-hydroxyacyl-ACP dehydratase complex (FAS-II dehydratase). nih.govplos.org Other research using Mycobacterium bovis BCG and Mycobacterium marinum indicated that activated thiacetazone inhibits cyclopropane (B1198618) mycolic acid synthases (CMASs), enzymes that modify mycolic acid precursors. nih.govresearchgate.net This inhibition leads to a significant loss of cyclopropanation in the cell wall, which is detrimental to the bacterium. nih.govresearchgate.net
Due to its relatively weak activity, thiacetazone was rarely used alone. wikipedia.org Its most effective role was as a companion drug, particularly with isoniazid (B1672263), to prevent the emergence of resistant strains. nih.govplos.org However, its use declined significantly with the availability of more effective and better-tolerated drugs like ethambutol (B1671381) and rifampicin (B610482). wikipedia.org
Re-evaluation and Repurposing of Thiacetazone in Modern Antimycobacterial Strategies
Despite its fall from favor in frontline therapy, the deciphering of its mechanism of action has sparked renewed interest in thiacetazone as a scaffold for developing new antimycobacterial agents. plos.orgresearcher.life Modern drug discovery efforts have focused on synthesizing and evaluating thiacetazone analogues with the aim of increasing potency and reducing toxicity. nih.govplos.org This research has led to the development of a new generation of thiacetazone-derived candidates that show promise against drug-sensitive, drug-resistant, and other pathogenic mycobacteria. plos.org
A key area of this research is the structural optimization of the thiacetazone molecule. plos.orgresearcher.life Studies have produced libraries of new analogues, with some exhibiting significantly lower minimal inhibitory concentrations (MICs) than the parent compound. plos.org For example, two compounds from one study, designated 15 and 16, showed MICs that were 10-fold lower than thiacetazone against M. tuberculosis. plos.org These compounds were confirmed to inhibit mycolic acid biosynthesis, and their activity was negated by the overexpression of the HadAB, HadBC, or HadABC dehydratase complexes, confirming a similar mode of action to the parent drug. plos.org
The repurposing of thiacetazone and its derivatives extends beyond M. tuberculosis. Research has demonstrated their potential against non-tuberculous mycobacteria (NTM), which are notoriously difficult to treat. Several thiacetazone derivatives, including compounds D6, D15, and D17, have shown potent in-vitro activity against clinical isolates of Mycobacterium abscessus, Mycobacterium massiliense, and Mycobacterium bolletii. researcher.life Similar to their action in M. tuberculosis, these analogues act as prodrugs in M. abscessus, requiring activation by the EthA enzyme. researcher.life
Furthermore, other analogues like SRI-224 and SRI-286 have been tested against the Mycobacterium avium complex (MAC). nih.gov While thiacetazone and SRI-224 showed no significant activity in mouse models, SRI-286 resulted in a significant reduction of bacterial loads. nih.gov Another analogue, NSC19723, displayed better MIC values than thiacetazone against M. tuberculosis and M. bovis BCG. nih.gov These findings highlight that the thiacetazone scaffold can be chemically modified to create a new generation of drug candidates for treating a broader range of mycobacterial infections. plos.orgresearcher.life
| Compound | Target Organism | Minimal Inhibitory Concentration (MIC) (µg/mL) | Key Finding |
|---|---|---|---|
| Thiacetazone | M. avium | 0.02 - 0.15 | Demonstrated in vitro activity, but lacked in vivo efficacy in mouse models. nih.gov |
| SRI-224 | M. avium complex (MAC) | ≤ 2 | Inhibited MAC isolates in vitro but had no significant activity in mice. nih.gov |
| SRI-286 | M. avium complex (MAC) | ≤ 2 | Inhibited MAC isolates in vitro and resulted in significant reduction of bacterial loads in mice. nih.gov |
| Compound 15 | M. tuberculosis | Not specified, but 10-fold lower than Thiacetazone | Showed increased potency and inhibited mycolic acid biosynthesis. plos.org |
| Compound 16 | M. tuberculosis | Not specified, but 10-fold lower than Thiacetazone | Showed increased potency and inhibited mycolic acid biosynthesis. plos.org |
| NSC19723 | M. tuberculosis & M. bovis BCG | Better MIC values than Thiacetazone | Structurally similar to Thiacetazone with improved in vitro activity. nih.gov |
| D6, D15, D17 | M. abscessus, M. massiliense, M. bolletii | Not specified | Found to have potent activity against these NTM clinical isolates. researcher.life |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[4-[(carbamothioylhydrazinylidene)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJKTDHMYAMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022593 | |
| Record name | Amithiozone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-06-3 | |
| Record name | 4′-Formylacetanilide thiosemicarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amithiozone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thioacetazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of Thiacetazone S Antimycobacterial Action
Inhibition of Mycolic Acid Biosynthesis Pathways
Impact on Cyclopropane (B1198618) Mycolic Acid Synthases (CMASs) and Mycolic Acid Cyclopropanation
Alterations in Mycolic Acid Profiles and Cell Wall Composition
Thiacetazone (TAC) is recognized as an antitubercular prodrug that significantly inhibits the synthesis of mycolic acids in mycobacteria. wikipedia.orgulisboa.ptpatsnap.comasm.orgacs.orgnih.govresearcher.lifenih.govmdpi.comresearchgate.netplos.orgmedchemexpress.comacs.orgnih.govnih.gov Mycolic acids are crucial lipid components of the mycobacterial cell wall, forming a protective barrier vital for the bacterium's survival and pathogenicity. patsnap.commdpi.comnih.govnih.gov
TAC exerts its primary effect by targeting enzymes within the fatty acid synthase type II (FAS-II) pathway, which is responsible for mycolic acid production. ulisboa.ptpatsnap.comacs.orgnih.govresearcher.lifemdpi.comresearchgate.netacs.orgnih.gov Specifically, TAC inhibits the dehydration step of the FAS-II elongation cycle. ulisboa.ptacs.orgnih.govresearcher.life This inhibition leads to the accumulation of 3-hydroxy C18, C20, and C22 fatty acids, which are the natural substrates of the dehydratase enzyme. nih.gov
As a prodrug, TAC requires intracellular activation by the mycobacterial monooxygenase EthA. ulisboa.ptasm.orgacs.orgnih.govresearcher.lifenih.govmedchemexpress.comacs.orgprolekare.cz The activated form of TAC then binds to and covalently modifies the HadA subunit of the HadAB dehydratase complex, thereby inhibiting its enzymatic activity. ulisboa.ptacs.orgresearcher.lifemdpi.comresearchgate.netplos.orgacs.org This covalent modification ultimately interrupts the FAS-II elongation cycle, leading to the cessation of mycolic acid synthesis. acs.org
Beyond its impact on FAS-II, thiacetazone also inhibits the cyclopropanation of cell wall mycolic acids. ulisboa.ptnih.govplos.orgnih.govnih.govprolekare.czresearchgate.netplos.org This action results in notable changes in the mycolic acid profile, including the accumulation of uncyclopropanated mycolates. nih.govnih.govresearchgate.netplos.org
Specificity towards MmaA4 and CmaA2 Methyltransferases
The inhibition of mycolic acid cyclopropanation by thiacetazone is attributed to its effect on cyclopropane mycolic acid synthases (CMASs). ulisboa.ptnih.govnih.govprolekare.czresearchgate.netplos.org These enzymes are S-adenosyl-methionine-dependent methyltransferases, a family that includes MmaA1 through A4, PcaA, and CmaA2 in Mycobacterium tuberculosis. ulisboa.ptnih.govprolekare.czplos.org
Research indicates that in the presence of TAC, most CMASs are inhibited, with the notable exception of MmaA4. plos.orgresearchgate.net The inhibition of enzymes like MmaA2 leads to a diversion of a di-unsaturated mycolic acid precursor (referred to as Y) towards MmaA4, resulting in the generation and subsequent accumulation of another precursor, X. plos.orgresearchgate.net Experimental evidence supporting the targeting of these enzymes comes from studies where overexpression of CMAS genes, such as cmaA2, mmaA2, or pcaA, in Mycobacterium bovis BCG or Mycobacterium marinum strains led to a reduced impact of TAC on their mycolate profiles. nih.govplos.org
Furthermore, the involvement of MmaA4 in TAC's mechanism, or resistance thereto, has been explored. Mutations within the mmaA4 gene have been correlated with resistance to TAC, often presenting with a deficiency in oxygenated mycolic acids. plos.orgprolekare.cz While MmaA4 is generally not inhibited by TAC, some hypotheses suggest that MmaA4 might play a role in the biotransformation of activated TAC into its biologically active metabolite. nih.govprolekare.cz However, this specific aspect of MmaA4's involvement is not universally confirmed in the scientific literature. prolekare.cz
Unidentified or Putative Molecular Targets and Pathways
Beyond its direct effects on mycolic acid biosynthesis, thiacetazone has been reported to induce antimicrobial action through the generation of reactive oxygen species (ROS) within the bacterial cell. patsnap.com This surge in ROS, including superoxide (B77818) anions and hydrogen peroxide, leads to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids. This oxidative damage consequently impairs the bacterium's ability to replicate and survive. patsnap.com
Additionally, thiacetazone is believed to interfere with bacterial protein synthesis. This is achieved through its interaction with ribosomal subunits, which are the molecular machinery responsible for translating genetic information into functional proteins. By binding to these subunits, TAC disrupts the protein synthesis process, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis. patsnap.com The exact nature of all active metabolites of TAC and their full range of targets remains an area of ongoing research. nih.gov
Resistance to thiacetazone can arise from various mechanisms, including mutations in the primary target enzymes such as HadA, HadC, and MmaA4. patsnap.complos.orgprolekare.cz Furthermore, the development of efflux pumps that actively expel the drug from the bacterial cell, or alterations in drug metabolism that render the drug ineffective, can also contribute to resistance. patsnap.comresearchgate.net
Molecular Basis of Thiacetazone Resistance in Mycobacteria
Genetic Determinants of Resistance
Resistance to thiacetazone is largely mediated by specific genetic mutations that impair the drug's activation or its ability to inhibit mycolic acid synthesis.
Thiacetazone, like other thiocarbamide-containing drugs such as ethionamide (B1671405) (ETH) and isoxyl (B29260) (ISO), is a prodrug that requires activation by the flavin-containing monooxygenase EthA (Rv3854c) to become active nih.govasm.orgacs.orgasm.orgnih.govfrontiersin.org. EthA performs an S-oxidation of the thiocarbonyl moiety of thiacetazone, which is essential for its antimycobacterial activity nih.gov.
Mutations in the ethA gene are commonly associated with thiacetazone resistance in M. tuberculosis nih.govasm.orgnih.govmdpi.com. These mutations lead to a loss of function in EthA, preventing the activation of thiacetazone into its inhibitory form plos.org. For instance, a frameshift mutation ethA 106 GA > G has been frequently observed in M. tuberculosis isolates, conferring resistance mdpi.com.
The expression of ethA is transcriptionally repressed by EthR, a TetR/CamR family transcriptional regulator whose gene (ethR) is adjacent to ethA nih.govfrontiersin.orgplos.orgulisboa.pt. Overexpression of ethR can lead to thiacetazone resistance by blocking ethA transcription, thereby reducing the production of the active drug metabolite plos.orgulisboa.pt. Conversely, deletion or inactivation of ethR can result in increased EthA production and, consequently, increased susceptibility to thiacetazone nih.govplos.org.
Upon activation by EthA, thiacetazone has been shown to inhibit the HadABC dehydratase complex, which is a crucial component of the FAS-II system involved in mycolic acid biosynthesis nih.govasm.orgnih.govmdpi.com. This inhibition disrupts the dehydration step of the fatty acid elongation cycle, leading to the accumulation of 3-hydroxy C18, C20, and C22 fatty acids nih.govpasteur.fr.
Mutations in the hadA and hadC genes, which encode components of the HadABC complex, are significant determinants of thiacetazone resistance mdpi.complos.orgnih.govpasteur.frresearchgate.netnih.govacs.orgasm.org. For example, missense mutations in HadA (e.g., Cys61) or HadC (e.g., Val85, Lys157, or Thr123) have been identified in highly thiacetazone-resistant M. tuberculosis mutants acs.orgplos.orgpasteur.frnih.govacs.orgasm.org. These mutations can alter the stability or specific activity of the enzyme, allowing it to compensate for the inhibition by thiacetazone acs.org. Overexpression of the hadABC gene cluster has also been shown to confer high-level resistance to thiacetazone, indicating that an increased amount of the target enzyme can overcome the drug's effect asm.orgplos.orgnih.govpasteur.frnih.govasm.org.
The following table summarizes some reported mutations in HadA and HadC associated with thiacetazone resistance:
| Gene | Mutation | Associated Resistance Level (Fold Increase in MIC) | Reference |
| HadA | C61G | >20-80 | acs.orgasm.org |
| HadA | C61S | >20-80 | acs.org |
| HadC | V85F | 10-20 | asm.org |
| HadC | V85I | Not specified, but contributes to high-level resistance | acs.org |
| HadC | K157R | Not specified, but contributes to high-level resistance | acs.org |
| HadC | T123 | Not specified | plos.orgnih.gov |
Thiacetazone has also been reported to affect mycolic acid cyclopropanation, a process involving methyltransferases. Mutations in the mmaA4 gene, which encodes the methyltransferase MmaA4, have been found in thiacetazone-resistant Mycobacterium bovis BCG and M. tuberculosis mutants plos.orgnih.govnih.govcsfarmacie.czmdpi.comasm.org. These mutations are consistent with a lack of oxygenated mycolic acids in resistant strains nih.govasm.org. While some studies initially suggested MmaA4 might be involved in activating thiacetazone csfarmacie.czmdpi.com, other biochemical evidence does not support this hypothesis nih.govpasteur.frcsfarmacie.cz. Instead, it is proposed that mutations affecting MmaA4 may impact the binding of thiacetazone to the HadAB and HadBC dehydratases due to known interactions between these enzymes nih.govpasteur.fr.
Efflux Pump Systems and Drug Resistance
Efflux pump systems play a crucial role in mycobacterial drug resistance by actively expelling antimicrobial agents from the cell, thereby reducing their intracellular concentration and preventing them from reaching their targets asm.orgseegerlab.orgmdpi.com.
The MmpS5/MmpL5 efflux pump system (encoded by mmpS5 and mmpL5 genes) has been implicated in thiacetazone resistance, particularly in Mycobacterium abscessus nih.govasm.orgmdpi.comresearchgate.netoup.comresearchgate.netnih.gov. This system belongs to the Resistance-Nodulation-Cell Division (RND) superfamily of transporters researchgate.net.
Mutations in the transcriptional TetR repressor MAB_4384 (also known as Rv0678c homologue in M. tuberculosis) are directly linked to the upregulation of the divergently oriented mmpS5/mmpL5 efflux pump genes nih.govasm.orgresearchgate.netoup.comnih.govrcsb.org. This upregulation leads to increased efflux of thiacetazone and its derivatives, conferring high levels of resistance nih.govasm.orgresearchgate.netnih.govrcsb.org. The MAB_4384 repressor normally binds to a palindromic sequence upstream of mmpS5/mmpL5, thereby repressing their expression. Mutations in MAB_4384 or its binding site can alleviate this repression, leading to increased pump activity rcsb.org.
The MmpS5-MmpL5 system has been found to contribute to drug tolerance against various anti-TB drugs and drug candidates, including thiacetazone derivatives in M. abscessus, and bedaquiline (B32110), clofazimine (B1669197), and azoles in M. tuberculosis mdpi.comoup.comresearchgate.net.
Cross-Resistance Mechanisms with Other Antimycobacterial Agents
Thiacetazone resistance mechanisms often lead to cross-resistance with other antimycobacterial agents, primarily due to shared activation pathways or common targets.
A notable example is the cross-resistance observed between thiacetazone and perchlozone (PCZ), a newer thiosemicarbazone used in Russia mdpi.comresearchgate.net. Both drugs are prodrugs activated by EthA and inhibit the HadABC complex involved in mycolic acid biosynthesis nih.govmdpi.comulisboa.ptresearchgate.net. Therefore, mutations in ethA and hadA can confer cross-resistance to both thiacetazone and perchlozone mdpi.comresearchgate.net.
Furthermore, EthA is also responsible for activating ethionamide (ETH) and isoxyl (ISO) nih.govasm.orgfrontiersin.orgmdpi.comresearchgate.net. Consequently, loss-of-function mutations in the ethA locus can mediate cross-resistance among thiacetazone, ethionamide, and isoxyl asm.orgmdpi.comresearchgate.net.
Mutations in hadA and hadC not only confer resistance to thiacetazone but also to isoxyl and certain flavonoids, as these compounds also target the HadABC complex nih.govpasteur.frresearchgate.netacs.orgasm.orgresearcher.lifenih.gov. This highlights the importance of the FAS-II dehydratases as a common target for multiple antimycobacterial agents.
The MmpS5/MmpL5 efflux pump, which confers resistance to thiacetazone derivatives in M. abscessus, has also been linked to resistance to bedaquiline and clofazimine in M. tuberculosis and M. abscessus, and azoles in M. tuberculosis mdpi.comoup.com. This indicates a broader role for this efflux system in multidrug resistance in mycobacteria.
Shared Activation Pathways
Thiacetazone functions as a prodrug, necessitating enzymatic activation within the mycobacterial cell to exert its antimycobacterial effects. wikipedia.orgnih.govwikipedia.orgwikipedia.orgmims.comcenmed.comfishersci.canih.govguidetopharmacology.orgwikidata.orgnih.gov The key enzyme responsible for this bioactivation is EthA (also referred to as EtaA), a flavin-containing monooxygenase. wikipedia.orgnih.govwikipedia.orgwikipedia.orgmims.comcenmed.comfishersci.canih.govguidetopharmacology.orgwikidata.orgnih.gov EthA catalyzes the S-oxidation of the thiocarbonyl moiety of Thiacetazone, converting it into an active form. nih.govwikipedia.orgwikipedia.orgmims.com This activation pathway is shared with other thiocarbamide-containing drugs, such as ethionamide (ETH) and isoxyl (ISO), leading to cross-resistance if the activation step is compromised. wikipedia.orgcenmed.comfishersci.cafishersci.se
The expression of EthA is transcriptionally regulated by EthR, a repressor protein. Overexpression of EthR can lead to Thiacetazone resistance by inhibiting ethA transcription, thereby reducing the production of the active drug metabolite. Conversely, a lack of EthR or overexpression of EthA can result in hypersusceptibility to Thiacetazone due to increased drug activation. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cauni.lumetabolomicsworkbench.org Mutations within the ethA gene are frequently observed in Thiacetazone-resistant M. tuberculosis clinical isolates, contributing to the drug resistance phenotype by preventing proper drug activation. wikipedia.orgcenmed.comfishersci.cafishersci.se
Shared Target Enzymes
The activated form of Thiacetazone primarily targets the mycolic acid biosynthetic pathway, which is essential for mycobacterial cell wall integrity. wikipedia.orgnih.govwikipedia.orgmetabolomicsworkbench.orgfishersci.canih.govwikidata.orgnih.govnih.govidrblab.net A major target is the β-hydroxyacyl-ACP dehydratase complex (HadABC), a component of the Fatty Acid Synthase-II (FAS-II) system involved in the elongation of mycolic acids. wikipedia.orgnih.govwikipedia.orgnih.govwikidata.orgidrblab.net Activated Thiacetazone, similar to isoxyl, has been shown to covalently modify Cys61 of the HadA subunit, leading to the inhibition of HadAB dehydratase activity. nih.govwikidata.orgnih.govnih.gov
Mutations in the genes encoding components of the HadABC complex, specifically hadA (e.g., at Cys61) and hadC (e.g., at Val85, Lys157, or Thr123), are strongly associated with high-level Thiacetazone resistance. wikipedia.orgnih.govwikipedia.orgnih.govuni.lu Overexpression of the hadABC operon or individual components like HadAB or HadBC also confers high-level resistance to Thiacetazone, suggesting that increased target enzyme levels can overcome drug inhibition. wikipedia.orgwikipedia.orgnih.govidrblab.net
Beyond HadABC, mutations in the methyltransferase MmaA4 (e.g., Gly101) have been identified in some Thiacetazone-resistant M. tuberculosis strains. MmaA4 is crucial for the synthesis of methoxy- and keto-mycolic acids, and its mutation leads to a lack of these oxygenated mycolic acids. wikipedia.orgwikipedia.orgwikipedia.orguni.lu Thiacetazone has also been reported to inhibit cyclopropane (B1198618) mycolic acid synthases (CMASs), such as CmaA2 and PcaA, which introduce cyclopropane rings into mycolates. However, the inhibition of these enzymes is generally considered secondary to the primary effect on HadABC in explaining its antitubercular activity. wikipedia.orgnih.govwikipedia.orgwikipedia.orgguidetopharmacology.org
Table 1: Key Mutations Conferring Thiacetazone Resistance in Mycobacterium tuberculosis
| Gene/Protein | Mutation Examples | Effect on Mycobacteria | Reference |
| EthA (EtaA) | Various mutations (e.g., missense, frameshift) | Prevents Thiacetazone bioactivation, leading to drug resistance. Often confers cross-resistance to ethionamide. | wikipedia.orgcenmed.comfishersci.cafishersci.se |
| EthR | Overexpression | Represses ethA transcription, reducing active drug formation and causing resistance. | wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca |
| HadA | Cys61 | Reduces covalent modification by activated Thiacetazone, leading to target inhibition evasion. | wikipedia.orgwikidata.orgnih.gov |
| HadC | Val85, Lys157, Thr123 | Alters enzyme stability and/or specific activity, potentially compensating for HadAB inhibition. | wikipedia.orgwikipedia.orgnih.govuni.lu |
| MmaA4 | Gly101 | Leads to a lack of oxygenated mycolic acids, contributing to resistance. | wikipedia.orgwikipedia.orgwikipedia.orguni.lu |
Adaptive Resistance Mechanisms and Phenotypic Responses
Beyond specific genetic mutations in activation enzymes and primary targets, mycobacteria can develop adaptive resistance mechanisms and exhibit phenotypic responses to Thiacetazone. nih.gov
One significant adaptive mechanism involves efflux pumps. In Mycobacterium abscessus, mutations in MAB_4384, a transcriptional repressor belonging to the TetR family, lead to the upregulation of the divergently oriented MmpS5/MmpL5 efflux pump system. wikipedia.orgmims.comnih.gov This efflux pump actively expels Thiacetazone analogues from the cell, conferring high levels of cross-resistance. wikipedia.orgmims.comnih.gov While this mechanism is well-documented in M. abscessus, efflux pump involvement in M. tuberculosis Thiacetazone resistance is also a recognized, albeit less characterized, general resistance mechanism for various drugs. uni.lu
The intrinsic resistance of mycobacteria to many antimicrobials, including Thiacetazone, is partly attributed to their unique cell wall structure. The waxy, impermeable mycobacterial cell wall, rich in mycolic acids, acts as a physical and chemical barrier, limiting drug penetration and contributing to a low intracellular drug concentration. nih.govresearchgate.net
Furthermore, the emergence of resistance can also be linked to the ability of non-essential enzymes to compensate for the inhibition of primary drug targets. For instance, missense mutations in the second, non-essential FAS-II dehydratase, HadBC (e.g., HadCV85I and HadCK157R), have been shown to alter the stability and/or specific activity of the enzyme. This can allow HadBC to compensate for a deficiency in HadAB, thereby contributing to high-level Thiacetazone resistance. nih.gov
Phenotypically, Thiacetazone treatment of M. tuberculosis results in the accumulation of 3-hydroxy fatty acids, which are substrates of the dehydratase. wikipedia.orgwikipedia.org Resistance mechanisms, including mutations in HadABC, can alter the mycolic acid profiles, reflecting changes in the mycolic acid biosynthetic complex's activity. wikipedia.orgwikipedia.orgnih.govguidetopharmacology.org This alteration in mycolate composition can impact cell wall fluidity and permeability, indirectly contributing to drug resistance.
Table 2: Adaptive Resistance Mechanisms and Phenotypic Responses to Thiacetazone
| Mechanism/Response | Description | Mycobacterial Species | Reference |
| Efflux Pumps | Upregulation of MmpS5/MmpL5 efflux pump system due to mutations in transcriptional repressor MAB_4384. | Mycobacterium abscessus | wikipedia.orgmims.comnih.gov |
| Compensatory Enzyme Activity | Mutations in non-essential HadBC (e.g., HadCV85I, HadCK157R) allow it to compensate for HadAB inhibition. | Mycobacterium tuberculosis | nih.gov |
| Altered Mycolic Acid Profiles | Accumulation of 3-hydroxy fatty acids; changes in mycolate composition due to resistance mutations. | Mycobacterium tuberculosis, M. kansasii, M. bovis BCG, M. marinum | wikipedia.orgwikipedia.orgnih.govguidetopharmacology.org |
| Intrinsic Cell Wall Permeability | The waxy, impermeable mycobacterial cell wall inherently limits drug penetration. | General to Mycobacteria | nih.govresearchgate.net |
Pharmacokinetic and Metabolic Research of Thiacetazone and Its Analogues
Absorption and Distribution Studies
Studies on the pharmacokinetics of thiacetazone in healthy individuals have provided insights into its absorption and distribution characteristics. Following oral administration of 150 mg/day for seven days, thiacetazone demonstrated sustained serum concentrations, with a maximum concentration (Cmax) of approximately 1.59 ± 0.47 µg/mL. The time to reach this maximum concentration (Tmax) was around 3.30 ± 1.18 hours, and the serum half-life ranged from 15 to 16 hours nih.gov.
Research comparing thiacetazone with its fluorinated analogue, KBF611, in animal models (mice and rabbits) revealed differences in pharmacokinetic parameters. KBF611 exhibited a more favorable pharmacokinetic profile, including a longer half-life (0.89 h in mice vs. 0.57 h for TAZ; 2.71 h in rabbits vs. 0.98 h for TAZ) and a larger volume of distribution (1.45 L/kg in mice vs. 0.86 L/kg for TAZ; 1.01 L/kg in rabbits vs. 0.41 L/kg for TAZ) tandfonline.comtandfonline.comnih.gov. The oral bioavailability of KBF611 was notably higher in mice (82%) compared to rabbits (39%), suggesting a higher presystemic metabolism in the rabbit liver tandfonline.comtandfonline.comnih.gov.
| Compound | Species | Half-life (h) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Thiacetazone (TAZ) | Mice | 0.57 | 0.86 | - |
| KBF611 | Mice | 0.89 | 1.45 | 82 |
| Thiacetazone (TAZ) | Rabbits | 0.98 | 0.41 | - |
| KBF611 | Rabbits | 2.71 | 1.01 | 39 |
Biotransformation and Metabolite Characterization
Thiacetazone undergoes significant biotransformation, leading to the formation of several key metabolites. This process is critical for its activation and subsequent biological effects nih.govresearchgate.net.
Thiacetazone is oxidatively activated by flavin-containing monooxygenases (FMOs), including the Mycobacterium tuberculosis enzyme EtaA, and human FMO1, FMO2.1, and FMO3 nih.govacs.orgnih.govresearchgate.netcsfarmacie.czresearchgate.netacs.orgwikigenes.org. This enzymatic oxidation is a crucial step in its bioactivation. The oxidation of thiacetazone by EtaA, human FMO1, and human FMO3 yields a sulfinic acid and a carbodiimide (B86325) as isolable metabolites nih.govacs.orgnih.govacs.org. These metabolites are derived from an initial, highly reactive sulfenic acid intermediate ulisboa.ptnih.govacs.orgnih.govresearchgate.netacs.org. The pH of the environment influences the predominant metabolite formed; basic pH favors the formation of the carbodiimide, while neutral or acidic conditions promote the formation of the sulfinic acid ulisboa.ptnih.govacs.orgnih.govacs.org. Human FMO2.1, predominantly expressed in the lung, also catalyzes the oxygenation of thiacetazone, producing the sulfenic acid, sulfinic acid, and carbodiimide derivatives, similar to EtaA, FMO1, and FMO3 researchgate.netresearchgate.net. Kinetic studies have shown that FMO2.1 is more effective in catalyzing thiacetazone oxygenation than FMO1, FMO3, or EtaA, suggesting its substantial contribution to thiacetazone metabolism in humans researchgate.net.
As mentioned, the primary isolable metabolites of thiacetazone's oxidative activation are sulfinic acid and carbodiimide ulisboa.ptnih.govacs.orgnih.govresearchgate.netcsfarmacie.czacs.orgacs.org. These are formed sequentially from an initial sulfenic acid intermediate ulisboa.ptnih.govacs.orgnih.govresearchgate.netacs.org. The sulfinic acid (M1) and carbodiimide (M2) metabolites have been identified and characterized through techniques such as HPLC and LC-MS, with their structures confirmed by comparison to synthetic standards nih.govresearchgate.net.
| Metabolite/Intermediate | Origin | Key Characteristics |
|---|---|---|
| Sulfenic Acid | Initial S-oxygenation of Thiacetazone | Reactive intermediate, precursor to sulfinic acid and carbodiimide ulisboa.ptnih.govacs.orgnih.govresearchgate.netacs.org |
| Sulfinic Acid (M1) | Further oxidation of sulfenic acid | Isolable metabolite, favored at neutral/acidic pH ulisboa.ptnih.govacs.orgnih.govresearchgate.netacs.org |
| Carbodiimide (M2) | Derived from sulfenic acid | Isolable metabolite, favored at basic pH ulisboa.ptnih.govacs.orgnih.govresearchgate.netacs.org |
Both the sulfenic acid and carbodiimide metabolites of thiacetazone are capable of reacting readily with glutathione (B108866) (GSH) ulisboa.ptnih.govacs.orgnih.govresearchgate.netacs.org. The sulfenic acid intermediate reacts with GSH to regenerate the parent drug, while the carbodiimide metabolite forms a glutathione adduct ulisboa.ptnih.govacs.orgnih.govacs.org. This adduct formation has been observed and characterized by LC-MS/MS, displaying a molecular ion [M+H]+ at m/z 510.18 for the GSH-M2 adduct nih.gov. These reactions with glutathione, and potentially mycothiol (B1677580) (MSH) in mycobacteria, are significant as they may contribute to both the antitubercular activity and/or the cytotoxicity of thiacetazone ulisboa.ptnih.govacs.orgnih.govcsfarmacie.czresearchgate.netacs.org. The interaction with mycothiol, the main thiol in mycobacteria, could potentially lower its intracellular concentration, thereby sensitizing M. tuberculosis cells to oxidative damage ulisboa.ptcsfarmacie.cz.
While thiacetazone itself is not extensively deacetylated or cleaved to form metabolites like p-acetyl aminobenzaldehyde and thiosemicarbazone, research on its analogues has revealed different metabolic pathways josorge.com. For instance, the fluorinated thiacetazone analogue KBF611 has been shown to be susceptible to N-deacetylation, a pathway not observed in the metabolism of the parent thiacetazone tandfonline.comtandfonline.comnih.govpatsnap.com. This suggests that structural modifications, such as the incorporation of a fluorine atom, can significantly alter the metabolic fate of thiacetazone derivatives tandfonline.comtandfonline.comnih.gov.
Excretion Pathways
Information on the excretion of thiacetazone indicates that a relatively small portion of the unchanged drug is recovered in urine. Less than 25% of thiacetazone was recovered unchanged in the urine over a 48-hour period in one study nih.gov. On average, about 20% of the administered dose is excreted in urine over a period of three days, with 15% or more representing the unchanged drug josorge.com. This suggests that a significant portion of the drug undergoes metabolism before excretion, or is excreted via other routes not primarily urinary.
Comparative Pharmacokinetic Profiles of Thiacetazone Analogues
Research into the pharmacokinetic profiles of thiacetazone (TAZ) and its analogues reveals distinct differences in their absorption, distribution, metabolism, and excretion (ADME) characteristics. These differences can significantly influence their systemic availability and persistence within the body.
Thiacetazone is known to be well absorbed orally and exhibits high plasma protein binding, approximately 95%. wikipedia.org Its plasma half-life has been reported to range from 8 to 12 hours generally, with some studies indicating a half-life of 15-16 hours in healthy individuals. wikipedia.orgnih.gov The metabolism of thiacetazone is not fully elucidated, but in vitro studies have shown that human flavin-containing monooxygenases (FMO1, FMO2.1, and FMO3) and cytochrome P450 (CYP450) enzymes are involved in its oxygenation. fishersci.com This process leads to the formation of metabolites such as TAZ-sulphenic acid, TAZ-sulphinic acid, and TAZ-carbodiimide. fishersci.com While in vivo metabolism of TAZ was not observed in the liver and lungs of mice, TAZ and its metabolites were identified in the kidney. fishersci.com Approximately 20% of the administered dose of thiacetazone is excreted unchanged in the urine, with some studies reporting less than 25% recovery unchanged over 48 hours. wikipedia.orgnih.gov
A fluorinated thiacetazone analogue, KBF611, has been studied comparatively with TAZ to assess its pharmacokinetic advantages. Preclinical studies in mice and rabbits demonstrated that KBF611 possesses a more favorable pharmacokinetic profile than TAZ. nih.govnih.govwikipedia.org
Comparative Pharmacokinetic Parameters of Thiacetazone and KBF611
| Parameter | Thiacetazone (TAZ) | KBF611 | Species | Citation |
| Plasma Half-life (h) | 0.57 | 0.89 | Mice | nih.govnih.govwikipedia.org |
| 0.98 | 2.71 | Rabbits | nih.govnih.govwikipedia.org | |
| Volume of Distribution (L kg⁻¹) | 0.86 | 1.45 | Mice | nih.govnih.govwikipedia.org |
| 0.41 | 1.01 | Rabbits | nih.govnih.govwikipedia.org | |
| Oral Bioavailability (%) | Not specified | 82 | Mice | nih.govnih.govwikipedia.org |
| Not specified | 39 | Rabbits | nih.govnih.govwikipedia.org |
Note: Oral bioavailability for KBF611 was markedly lower in rabbits (39%) compared to mice (82%), which is potentially attributable to higher presystemic metabolism in the rabbit liver. nih.govnih.govwikipedia.org
Regarding metabolism, KBF611 undergoes N-deacetylation, a metabolic pathway that has not been observed for TAZ. nih.govnih.govwikipedia.org This distinct metabolic route for KBF611 highlights structural modifications influencing drug disposition.
Other thiacetazone derivatives, such as SRI-286 and SRI-224, have been investigated for their antitubercular activity. While in vitro screening indicated that SRI-286 and SRI-224 inhibited Mycobacterium avium complex (MAC) isolates, and SRI-286 showed significant in vivo activity in reducing bacterial loads in mouse livers and spleens, specific detailed pharmacokinetic parameters for these compounds were not extensively reported. nih.govregulations.gov It has been suggested that differences in pharmacokinetics alone may not strongly account for the observed in vivo activity of SRI-286. nih.gov
Structure Activity Relationship Studies and Analogue Development for Thiacetazone
Design and Synthesis of Thiacetazone Analogues
The design and synthesis of thiacetazone analogues typically involve modifications to its core structure, focusing on the thiosemicarbazone moiety and the aromatic ring system, to explore their impact on antimycobacterial potency.
Structural Modifications of the Thiosemicarbazone Moiety
SAR studies have consistently shown that the thiosemicarbazone moiety is essential for the antituberculosis activity of thiacetazone brieflands.comnih.gov. Modifications to this part of the molecule can significantly influence activity. For instance, the thiocarbonyl moiety is crucial for activation by EthA, and its modification can lead to a loss of activity acs.org. The flexibility of thiosemicarbazones, acting as nitrogen and sulfur donors, allows for a variety of coordination modes, which is relevant to their biological activities researchgate.net.
Exploration of Aromatic Ring System Variations
Variations in the aromatic ring system linked to the thiosemicarbazone moiety have been extensively explored to optimize antimycobacterial activity. Different substitutions on the aromatic ring can lead to compounds with varied electronic, steric, and lipophilic characteristics, which are critical for their activity brieflands.com. For example, simple arylmethyl thiosemicarbazones where the aryl group is phenyl, thiophene, or pyridyl have shown significant activity researchgate.net.
Halogenated Analogues and their Activity
Halogenation of the thiacetazone structure has been a key area of research. Fluorinated analogues, in particular, have shown enhanced potency. A fluorinated analogue of thiacetazone was found to be 20 times more potent than the parent compound against M. tuberculosis H37Rv who.intresearchgate.net. This suggests that fluorine, due to its small size and strong electronegativity, can be a favorable substituent for improving activity who.intresearchgate.net. Other halogenated derivatives (chlorinated, brominated, iodinated) have also been synthesized and tested for their antimycobacterial activity google.com.
Thiocarbohydrazone and Isatin-Thiacetazone Hybrid Derivatives
Thiocarbohydrazone Derivatives: Thiocarbohydrazone derivatives, considered congeners of thiacetazone, have been synthesized by reacting thiocarbohydrazide (B147625) with various aromatic aldehydes and methyl ketones brieflands.comresearchgate.netnih.govnih.gov. These derivatives link two aromatic systems with different substitutions. Some thiocarbohydrazone derivatives, such as compounds 8, 19, and 25, have shown potent antimycobacterial activity against Mycobacterium bovis BCG, with compound 25 exhibiting an MIC of less than 1.9 µg/mL brieflands.comnih.gov.
Isatin-Thiacetazone Hybrid Derivatives: The combination of the isatin (B1672199) scaffold with the thiosemicarbazone moiety has led to the development of isatin-thiacetazone hybrids researchgate.netnih.gov. Isatin (indol-2,3-dione) provides a hydrophobic aromatic ring, and its derivatives are known for their anti-mycobacterial properties nih.govresearchgate.net. Research has explored N-substituted isatin derivatives combined with the thiosemicarbazone moiety to enhance antibacterial, antifungal, and antimycobacterial activities nih.gov. While specific activity correlations are still being established for some novel isatin-thiosemicarbazone hybrids, they are considered promising for further optimization nih.gov. Isatin-isoniazid hybrids, for example, have shown very high activity against M. tuberculosis, with MICs in the range of 0.195 to 0.39 µg/mL nih.gov. The introduction of a chloro substituent at the C-5 position of the isatin core, particularly with longer spacer lengths (propyl and butyl), has been shown to improve antimycobacterial potency nih.gov.
Benzaldehyde (B42025) Thiosemicarbazones
Benzaldehyde thiosemicarbazone derivatives have been investigated for their antitubercular activity, with SAR studies indicating that the activity depends on the structure of all substituents sci-hub.senih.govresearchgate.net. For instance, the presence of a pentoxy group as an R3 substituent (e.g., compound 2) was found to be more favorable than propoxy or ethoxy groups, suggesting that an increase in alkyl chain length can enhance the inhibition of M. tuberculosis growth sci-hub.se. Conversely, the insertion of an additional methoxy (B1213986) group (R2 substituent) in some R3-substituted benzaldehyde thiosemicarbazone derivatives led to a decrease in antimycobacterial activity sci-hub.se.
Correlation between Chemical Structure and Antimycobacterial Potency
The antimycobacterial potency of thiacetazone analogues is directly correlated with specific structural features and modifications. Thiacetazone itself exhibits an MIC of 0.1 µg/mL against M. tuberculosis H37Rv medchemexpress.com.
Key Structural-Activity Correlations:
Thiosemicarbazone Moiety: The integrity of the thiosemicarbazone moiety is fundamental for activity, as it is the site of activation by EthA brieflands.comacs.org.
Aromatic Ring Substitutions: The nature and position of substituents on the aromatic ring significantly impact potency. Analogues with specific aromatic groups, such as phenyl, thiophene, or pyridyl, have shown strong activity researchgate.net.
Halogenation: Fluorination, in particular, has been shown to dramatically increase potency, with a fluorinated analogue being 20 times more potent than thiacetazone who.intresearchgate.net. This highlights the importance of electronic and steric properties introduced by halogens.
Alkyl Chain Length: In benzaldehyde thiosemicarbazones, increasing the alkyl chain length of certain substituents (e.g., pentoxy vs. propoxy) can lead to improved antimycobacterial activity sci-hub.se.
Thiocarbohydrazone Linkage: The dimeric nature of thiocarbohydrazone derivatives, linking two aromatic systems, has yielded highly potent compounds like compound 25 (MIC < 1.9 µg/mL against M. bovis BCG) brieflands.comnih.gov.
Isatin Hybridization: Combining the isatin core with the thiosemicarbazone or hydrazide moiety can lead to potent hybrids. The position and nature of substituents on the isatin core, as well as the length of spacer groups, influence activity nih.gov. For example, chloro substitution at C-5 of the isatin core with propyl/butyl spacers improved potency nih.gov.
Table 1: Examples of Thiacetazone Analogues and their Antimycobacterial Activity
| Compound Class / Analogue Name | Structural Modification | Antimycobacterial Activity (MIC) | Target Strain | Source |
| Thiacetazone (TAC) | Parent compound | 0.1 µg/mL | M. tuberculosis H37Rv | medchemexpress.com |
| Fluorinated Thiacetazone Analogue | Fluorine substitution | 20x more potent than TAC | M. tuberculosis H37Rv | who.intresearchgate.net |
| SRI-224 | Analogue of TAC | Potent activity | M. avium, M. tuberculosis | nih.govresearchgate.netnih.govasm.org |
| SRI-286 | Analogue of TAC | Potent activity | M. avium, M. tuberculosis | nih.govresearchgate.netnih.gov |
| Thiocarbohydrazone Derivative 25 | Thiocarbohydrazone moiety linking two aromatic systems | < 1.9 µg/mL | M. bovis BCG | brieflands.comnih.gov |
| Thiocarbohydrazone Derivative 19 | Thiocarbohydrazone moiety linking two aromatic systems | 15.6 µg/mL | M. bovis BCG | brieflands.comnih.gov |
| Thiocarbohydrazone Derivative 8 | Thiocarbohydrazone moiety linking two aromatic systems | 15.6 µg/mL | M. bovis BCG | brieflands.comnih.gov |
| Benzaldehyde Thiosemicarbazone Derivative 2 | Pentoxy group as R3 substituent | 0.14 µM | M. tuberculosis H37Rv | sci-hub.se |
| Benzaldehyde Thiosemicarbazone Derivative 3 | Propoxy group as R3 substituent | 0.22 µM | M. tuberculosis H37Rv | sci-hub.se |
| Benzaldehyde Thiosemicarbazone Derivative 4 | Ethoxy group as R3 substituent | 0.54 µM | M. tuberculosis H37Rv | sci-hub.se |
| Isatin-Isoniazid Hybrid 7e | Chloro at C-5, propyl spacer | 0.195 µg/mL | M. tuberculosis H37Rv | nih.gov |
| Isatin-Isoniazid Hybrid 7f | Chloro at C-5, butyl spacer | 0.195 µg/mL | M. tuberculosis H37Rv | nih.gov |
| Compound 15 (TAC analogue) | O-ethyl at 4-position of aromatic ring | 10-fold lower than TAC (MIC) | M. tuberculosis | nih.gov |
| Compound 16 (TAC analogue) | O-propyl at 4-position of aromatic ring | 10-fold lower than TAC (MIC) | M. tuberculosis | nih.gov |
The development of resistance to thiacetazone and its analogues can involve mutations in genes related to its activation (e.g., ethA) or its target (e.g., hadA, hadC, mmaA4), further underscoring the importance of understanding these molecular interactions for rational drug design chemicalbook.comnih.gov.
Therapeutic Efficacy and Clinical Outcome Research with Thiacetazone
Efficacy against Mycobacterium tuberculosis
Thiacetazone is recognized as a drug with weak bacteriostatic activity against Mycobacterium tuberculosis. wikipedia.orgnih.gov Its primary utility lies in its ability to prevent the emergence of resistance to more potent anti-tubercular drugs like isoniazid (B1672263) and rifampicin (B610482) when used in combination. wikipedia.org It is not intended for use as a standalone agent in the treatment of tuberculosis. wikipedia.org The mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. wikipedia.orgplos.orgulisboa.pt Thiacetazone is a prodrug, meaning it requires activation by the mycobacterial enzyme EthA to exert its effect. chemicalbook.complos.org
Historically, Thiacetazone was a key component of treatment regimens for drug-sensitive tuberculosis, often used in combination with isoniazid. plos.orgulisboa.pt In the mid-20th century, it was investigated as a substitute for para-aminosalicylic acid (PAS) in combination with isoniazid and streptomycin (B1217042), proving to be an effective and more affordable option in resource-limited settings. service.gov.uk Studies conducted by the British Medical Research Council in East Africa were pivotal in establishing the efficacy of Thiacetazone-containing regimens for newly diagnosed pulmonary tuberculosis. service.gov.uk A standard 18-month regimen consisting of isoniazid and Thiacetazone, supplemented with streptomycin for the initial two months, became a common treatment protocol. service.gov.uk
However, the efficacy of Thiacetazone can be influenced by the baseline resistance of tubercle bacilli in a given population. For instance, studies in Hong Kong investigated the therapeutic efficacy of a Thiacetazone-isoniazid combination due to lowered sensitivity to Thiacetazone in pretreatment strains. researchgate.net
Thiacetazone is generally considered to have a limited role in the treatment of multidrug-resistant tuberculosis (MDR-TB), which is defined by resistance to at least isoniazid and rifampicin. chemicalbook.comnih.gov It is typically viewed as a last-resort option in these cases. chemicalbook.com Strains of M. tuberculosis that are resistant to rifampicin are very likely to also be resistant to isoniazid, thus qualifying as MDR-TB. wikipedia.org
The mechanism of resistance to Thiacetazone is often linked to mutations in the ethA gene, which is responsible for activating the prodrug. chemicalbook.com Since EthA also activates ethionamide (B1671405), cross-resistance between these two drugs is common. chemicalbook.com A study of MDR-TB isolates from Cape Town found that all 11 ethionamide-resistant isolates with ethA mutations were also resistant to Thiacetazone. chemicalbook.com Furthermore, mutations in the hadA, hadB, and hadC genes, which are part of the β-hydroxyacyl-ACP dehydratase complex involved in mycolic acid synthesis, have also been identified in Thiacetazone-resistant mutants of M. tuberculosis. plos.orgnih.gov
Extensively drug-resistant tuberculosis (XDR-TB), characterized by resistance to isoniazid and rifampicin, any fluoroquinolone, and at least one of three second-line injectable drugs, presents an even greater therapeutic challenge. nih.govfrontiersin.org Given its weak activity and the high likelihood of cross-resistance, Thiacetazone's utility in XDR-TB regimens is minimal. brieflands.com
The primary role of Thiacetazone in tuberculosis treatment has always been as part of a combination regimen to prevent the development of drug resistance. wikipedia.org
Thiacetazone has been most extensively studied in combination with isoniazid . nih.govplos.orgwho.int Regimens combining daily isoniazid and Thiacetazone were standard in many regions for treating drug-sensitive TB. service.gov.ukresearchgate.net The combination was found to be effective, though relapse rates were a concern with shorter treatment durations. researchgate.net For instance, a study comparing four 6-month regimens with a standard 18-month Thiacetazone and isoniazid regimen found that while the short-course regimens led to rapid sputum culture conversion, relapse rates were higher. researchgate.net
In checkerboard assays, the interaction between Thiacetazone and rifampicin or isoniazid was found to be indifferent, with Fractional Inhibitory Concentration Index (FICI) values of 0.625 with rifampicin and 0.75 with isoniazid. nih.gov
Research has also explored the interaction of Thiacetazone with second-line and newer anti-tubercular drugs. Checkerboard assays have shown that Thiacetazone acts synergistically with bedaquiline (B32110) and PA-824 (pretomanid) , with FICI values of 0.5 for each combination. nih.gov The interaction with levofloxacin was found to be indifferent, with a FICI value of 0.75. nih.gov
The World Health Organization (WHO) has classified Thiacetazone in Group 5 of anti-TB drugs, which are agents with unclear efficacy that are not recommended for routine use in MDR-TB treatment. brieflands.com
Role in Combination Chemotherapy Regimens
Activity against Other Mycobacterial Species
While primarily known for its use against M. tuberculosis, the activity of Thiacetazone against other mycobacterial species has also been investigated. Generally, non-tuberculous mycobacteria (NTM) such as Mycobacterium avium, Mycobacterium smegmatis, and Mycobacterium abscessus are naturally resistant to Thiacetazone. nih.gov
However, some in vitro activity against M. avium has been demonstrated, with MICs ranging from 0.02 to 0.15 μg/ml. nih.gov Despite this, in vivo studies in mice showed that Thiacetazone had no significant activity against M. avium complex (MAC) in the liver and spleen. nih.govresearchgate.net
Interestingly, structural analogues of Thiacetazone have shown improved potency against NTM. For example, the analogue SRI-224 was found to be more effective than Thiacetazone against M. avium both in vitro and in mice. nih.gov Similarly, other Thiacetazone derivatives, such as D6, D15, and D17, have exhibited potent activity against M. abscessus, Mycobacterium massiliense, and Mycobacterium bolletii. nih.gov These analogues, like Thiacetazone, appear to function as prodrugs requiring activation by the EthA enzyme. nih.gov
A study evaluating the in vitro activity of Thiacetazone against various mycobacterial species reported the following minimal inhibitory concentrations (MICs):
| Mycobacterial Species | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | 1.0 |
| Mycobacterium bovis | 1.0 |
| Mycobacterium africanum | 1.0 |
| Mycobacterium kansasii | >64 |
| Mycobacterium marinum | 8.0 |
| Mycobacterium simiae | >64 |
| Mycobacterium scrofulaceum | >64 |
| Mycobacterium gordonae | >64 |
| Mycobacterium avium | 16.0 |
| Mycobacterium intracellulare | 32.0 |
| Mycobacterium xenopi | >64 |
| Mycobacterium fortuitum | >64 |
| Mycobacterium chelonae | >64 |
Mycobacterium avium complex (MAC)
Research into the efficacy of thiacetazone against the Mycobacterium avium complex (MAC) has revealed a notable disparity between its activity in laboratory settings and its effectiveness in living organisms. In vitro studies have demonstrated that thiacetazone possesses inhibitory activity against the majority of M. avium strains. nih.gov Specifically, the minimum inhibitory concentrations (MICs) for 65 out of 68 clinical isolates of M. avium were found to be between 0.02 and 0.15 µg/mL. nih.gov This suggests a potential for the compound to interfere with the growth of these bacteria under controlled laboratory conditions.
However, these promising in vitro results have not translated into in vivo efficacy. In mouse models of MAC infection, thiacetazone administered as a standalone agent showed no significant activity in reducing the bacterial loads in the livers and spleens. nih.gov This lack of in vivo activity has curtailed its development as a primary treatment for MAC infections.
In contrast, research has shown that certain derivatives of thiacetazone exhibit more potential. An in vitro screening of thiacetazone derivatives identified two compounds, SRI-286 and SRI-224, that inhibited a panel of 25 MAC isolates at concentrations of 2 µg/ml or lower. nih.gov Subsequent in vivo studies in mice demonstrated that while SRI-224, much like its parent compound thiacetazone, had no significant effect on MAC infection, SRI-286 resulted in a significant reduction of bacterial loads in both the liver and spleen. nih.gov Furthermore, the combination of SRI-286 with moxifloxacin (B1663623) was found to be significantly more active than either drug administered alone, suggesting a synergistic or additive effect. nih.gov
| Compound | Organism | In Vitro Activity (MIC) | In Vivo Activity (Mouse Model) | Reference |
|---|---|---|---|---|
| Thiacetazone | M. avium | 0.02-0.15 µg/mL for most strains | No significant activity | nih.gov |
| SRI-224 (analogue) | MAC isolates | ≤ 2 µg/mL | No significant activity | nih.gov |
| SRI-286 (analogue) | MAC isolates | ≤ 2 µg/mL | Significant reduction in bacterial load | nih.gov |
Mycobacterium leprae
Thiacetazone has been investigated for its therapeutic potential against Mycobacterium leprae, the causative agent of leprosy. Research has shown that temporary exposure of M. leprae to thiacetazone can result in a prolonged bacteriostatic effect. However, the efficacy of the drug is highly dependent on the frequency of its administration. Studies using the mouse footpad model have demonstrated that the growth of M. leprae is not inhibited when thiacetazone is administered less than three times a week. This finding underscores the importance of the dosing schedule in maintaining therapeutic pressure on the bacilli.
The history of drug discovery for leprosy is closely intertwined with that of tuberculosis, with many anti-tuberculosis drugs being evaluated for their activity against M. leprae. plos.org Clinical experience has revealed cross-resistance between ethionamide and thiacetazone in M. leprae, suggesting a shared mechanism of action or resistance. oregonstate.edu In clinical practice, all patients with lepromatous disease and positive bacteriological findings who were treated with thiacetazone showed both clinical and bacteriological improvement, with a notable diminution in the number of bacilli in skin and nasal smears. nih.gov
Mycobacterium abscessus, M. massiliense, and M. bolletii
Mycobacterium abscessus and its related subspecies, M. massiliense and M. bolletii, are known for their intrinsic resistance to a wide array of antibiotics, including thiacetazone. However, research into thiacetazone derivatives has identified compounds with potent activity against these challenging pathogens. A study of 38 thiacetazone-related derivatives found that several compounds, including D6, D15, and D17, exhibited significant in vitro activity against clinical isolates of M. abscessus, M. massiliense, and M. bolletii.
Similar to the mechanism of action in Mycobacterium tuberculosis, these active analogues function as prodrugs in M. abscessus, requiring bioactivation by the EthA enzyme (MAB_0985). researchgate.net Resistance to these derivatives has been linked to mutations in the transcriptional repressor MAB_4384, which leads to the upregulation of the MmpS5/MmpL5 efflux pump system. researchgate.net This efflux pump actively removes the drugs from the bacterial cell, conferring high levels of cross-resistance among these compounds. researchgate.net This research has not only shed light on a new drug resistance mechanism in M. abscessus but also highlighted that structural optimization of the thiacetazone scaffold could lead to the development of new drug candidates for infections caused by the M. abscessus complex. researchgate.net
| Compound | Organism(s) | In Vitro Activity | Mechanism of Action/Resistance | Reference |
|---|---|---|---|---|
| Thiacetazone | M. abscessus | Naturally resistant | N/A | researchgate.net |
| D6, D15, D17 (derivatives) | M. abscessus, M. massiliense, M. bolletii | Potent activity | Prodrugs activated by EthA; resistance via MmpS5/MmpL5 efflux pump upregulation | researchgate.net |
Mycobacterium bovis BCG
Research on Mycobacterium bovis BCG, the vaccine strain for tuberculosis, has been instrumental in elucidating the mechanism of action of thiacetazone. Studies have shown that thiacetazone inhibits the cyclopropanation of mycolic acids, which are essential components of the mycobacterial cell wall. asm.org This inhibition leads to significant changes in the content and ratio of mycolic acids in M. bovis BCG. asm.org
More recent research has explored thiacetazone-like molecules for their potential to improve upon the parent compound. One such molecule, NSC19723, a benzaldehyde (B42025) thiosemicarbazone, demonstrated better MIC values against M. bovis BCG compared to thiacetazone. nih.govutoronto.ca Mechanistic studies confirmed that NSC19723 also targets mycolic acid biosynthesis by inhibiting the HadABC complex. nih.govutoronto.ca Computational docking studies have further revealed that both NSC19723 and thiacetazone occupy a similar binding pocket within the HadAB complex. nih.govutoronto.ca
| Compound | Organism | Key Research Finding | Reference |
|---|---|---|---|
| Thiacetazone | M. bovis BCG | Inhibits mycolic acid cyclopropanation | asm.org |
| NSC19723 (analogue) | M. bovis BCG | Better MIC values than Thiacetazone; targets the HadABC complex | nih.govutoronto.ca |
Research on Clinical Outcomes and Bacteriological Status
The assessment of clinical outcomes in tuberculosis treatment, particularly with the inclusion of drugs like thiacetazone, often relies on bacteriological markers. Sputum smear and culture conversion are critical indicators of treatment response. Research has shown that in multidrug-resistant tuberculosis (MDR-TB) treatment, regimens are often individualized based on drug susceptibility testing, and patient response is closely monitored through bacteriological status. researchgate.net
In a retrospective study of 93 patients with MDR-TB, where treatment regimens included a mean of five drugs, a successful outcome (cure or treatment completion) was achieved in 84% of patients. researchgate.net Bacteriological conversion was achieved in 98% of patients who were initially sputum culture positive, with 91% converting within the first four months of treatment. atsjournals.org While these outcomes are from combination therapies, they provide a context for the effectiveness of regimens that have historically included second-line drugs like thiacetazone for MDR-TB.
A controlled clinical trial in Kenya and Zambia evaluated a 6-month regimen for pulmonary tuberculosis consisting of an initial 2-month four-drug phase followed by thiacetazone and isoniazid. openaccessjournals.com The study aimed to assess if the addition of levamisole (B84282) would improve efficacy. The bacteriological relapse rate after stopping chemotherapy was low, at 8% in the placebo group, indicating the high efficacy of the thiacetazone-containing continuation phase regimen. openaccessjournals.com
| Study Context | Treatment Regimen Details | Key Outcome | Finding | Reference |
|---|---|---|---|---|
| MDR-TB Retrospective Study | Mean of 5 drugs, individualized | Treatment Success | 84% (cure or treatment completed) | researchgate.net |
| MDR-TB Retrospective Study | Mean of 5 drugs, individualized | Bacteriological Conversion | 98% of culture-positive patients converted | atsjournals.org |
| Pulmonary TB Clinical Trial | 6-month regimen with Thiacetazone + Isoniazid in continuation phase | Bacteriological Relapse Rate | 8% in the placebo group | openaccessjournals.com |
Research in Neglected Tropical Diseases Contexts
Thiacetazone's role in the context of neglected tropical diseases (NTDs) is primarily centered on its use in leprosy, which is one of the 17 poverty-related diseases recognized by the World Health Organization. nih.gov The development of drugs for NTDs often faces challenges due to limited funding and the complexity of conducting clinical trials in resource-poor settings. nih.gov
While thiacetazone itself has not been widely studied for other NTDs, the broader chemical class to which it belongs, thiosemicarbazones, has been a subject of research for other parasitic diseases. For instance, thiosemicarbazones have been investigated for their activity against Trypanosoma brucei, the parasite that causes Human African Trypanosomiasis (sleeping sickness). nih.gov These studies explore the potential of this chemical scaffold to yield new treatments for various NTDs. However, specific research focusing on the compound thiacetazone for NTDs other than mycobacterial diseases like tuberculosis and leprosy is limited. The primary contribution of thiacetazone in the NTD landscape remains its historical and, in some regions, ongoing use in the management of leprosy. nih.gov
Molecular Investigations of Thiacetazone Associated Host Responses
Mechanisms Underlying Cutaneous Hypersensitivity Reactions
Thiacetazone is notably linked to severe cutaneous hypersensitivity reactions, including fixed drug eruptions (FDE), Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN) wikipedia.orgmedscape.comchemicalbook.comnih.govoup.comtandfonline.com. The underlying mechanisms are complex but are understood to involve cell-mediated immune processes, particularly those orchestrated by T cells medscape.commdpi.com.
It is hypothesized that thiacetazone, or its metabolic derivatives, can function as haptens. Haptens are small molecules that, while not immunogenic on their own, can bind covalently to endogenous host proteins, such as serum or cell-bound proteins medscape.commdpi.com. This binding forms neoantigens, which are then recognized as foreign by the host immune system. These hapten-protein complexes are subsequently processed by antigen-presenting cells and presented to T cells, leading to their sensitization and activation mdpi.com.
In the case of fixed drug eruptions, CD8+ effector/memory T cells are critical mediators, contributing to the reactivation of lesions upon re-exposure to the offending drug medscape.com. For more severe manifestations like SJS and TEN, the pathogenesis often involves Type IVc hypersensitivity reactions. In this specific type of reaction, cytotoxic CD8+ T cells are activated and induce apoptosis or necrosis of keratinocytes, resulting in extensive epidermal detachment characteristic of these severe bullous skin conditions mdpi.com.
Thiacetazone Interactions with Host Cellular Components
Thiacetazone's interactions with host cellular components are multifaceted, encompassing its role in drug-induced hypersensitivity and its indirect influence on the host's immune recognition of mycobacteria.
In the context of hypersensitivity, thiacetazone or its metabolites can directly interact with host cellular proteins. This interaction involves the formation of covalent bonds with host proteins, thereby creating immunogenic complexes that are perceived as foreign by the immune system medscape.commdpi.com. These modified host proteins trigger immune cell activation, leading to the characteristic cutaneous reactions.
Beyond hypersensitivity, thiacetazone's primary antitubercular activity involves its activation by the mycobacterial monooxygenase, EthA chemicalbook.comnih.gov. The activated form of thiacetazone then targets specific bacterial enzymes, namely cyclopropane (B1198618) mycolic acid synthases (CMASs) chemicalbook.comnih.govnih.govresearchgate.netresearcher.lifecapes.gov.br. This inhibition leads to significant alterations in the cyclopropanation status of mycolic acids within the mycobacterial cell wall nih.govnih.govresearchgate.netcapes.gov.br. Mycolic acids are crucial lipid components of the mycobacterial cell envelope, influencing its permeability and serving as key interfaces for interaction with the host immune system nih.govnih.govresearchgate.netcapes.gov.brulisboa.pt. By modifying the composition and ratio of these mycolic acids, thiacetazone indirectly alters how the mycobacterial cell wall presents to and interacts with host cellular components involved in immune recognition nih.govnih.govresearchgate.netcapes.gov.brulisboa.pt. This alteration can influence the host's subsequent immune response to the pathogen.
Immunomodulatory Effects
The immunomodulatory effects attributed to thiacetazone are primarily indirect, arising from its impact on the mycobacterial cell wall rather than direct modulation of host immune cells. Cyclopropanated mycolic acids, which are integral to the mycobacterial cell envelope, are recognized as critical factors in host immunomodulation and the persistence of Mycobacterium tuberculosis within the host nih.govnih.govresearchgate.netcapes.gov.br.
Data Tables
Table 1: Minimum Inhibitory Concentrations (MICs) of Thiacetazone against various Mycobacterium species
| Mycobacterium Species | MIC (µg/ml) |
| M. tuberculosis H37Rv | 0.3 caymanchem.com |
| M. kansasii Bostrom | 0.6 caymanchem.com |
| M. avium serotype 2 | 20 caymanchem.com |
| M. simiae N29 | >40 caymanchem.com |
| M. intracellulare serotype 16 | >40 caymanchem.com |
Table 2: Comparative In Vivo Efficacy of Thiacetazone and Analogues against Mycobacterium avium in Mice
| Compound | Dose (mg/kg/day) | Effect on Bacterial Load in Liver and Spleen (compared to untreated mice) |
| Thiacetazone | 40 | No significant reduction nih.gov |
| SRI-224 | 40 | No significant reduction nih.gov |
| SRI-286 | 40 | Significant inhibition of bacterial growth (bacteriostatic effect) nih.gov |
Computational and in Silico Approaches in Thiacetazone Research
Molecular Docking and Binding Pocket Analysis
Molecular docking is a fundamental computational technique employed to predict the binding orientation of small molecule ligands to their protein targets and to estimate the strength of their interaction. This approach is crucial for understanding molecular mechanisms and guiding drug discovery efforts. biorxiv.orgresearchgate.net
Computational studies have provided significant insights into Thiacetazone's (TAC) interactions with mycobacterial targets. For instance, it has been revealed that TAC fits well into the active site of cyclopropane (B1198618) mycolic acid synthases (CMAS), specifically CmaA1 and CmaA2. csfarmacie.cz This suggests that TAC inhibits the cyclopropanation of cell wall mycolic acids in mycobacteria by targeting enzymes within the CMAS family. csfarmacie.cz
Further research involving NSC19723, a benzaldehyde (B42025) thiosemicarbazone structurally similar to TAC, demonstrated that both compounds similarly occupy the binding pocket of the HadABC complex. researchgate.netnih.govnih.gov This complex is implicated in mycolic acid biosynthesis, indicating a shared mechanism of action for these thiosemicarbazone derivatives. researchgate.netnih.govnih.gov Structural modeling of the HadAB complex suggests that the covalent modification of Cys61 by TAC likely obstructs the access of acyl-ACPs to the acyl-binding channel. acs.org This model highlights a significant chemical complementarity between the predicted lipid-binding pocket of HadAB and the TAC molecule, providing a structural basis for its inhibitory activity. acs.org Furthermore, TAC metabolites, such as TAZ-carbodiimide and TAZ-sulfinic acid, are also predicted to bind at the active site through NH-π interactions, analogous to the parent compound. csfarmacie.cz
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a critical aspect of drug design, allowing researchers to understand how modifications to a chemical structure impact its biological activity. For Thiacetazone and its analogues, SAR studies have been conducted to identify key structural features contributing to their antitubercular efficacy.
Early investigations into thiacetazone analogues, particularly those modified in the thiosemicarbazide (B42300) part of the molecule, revealed promising antitubercular activity. For example, compound 6h demonstrated potency in mice comparable to established drugs like isoniazid (B1672263) and ethambutol (B1671381). csfarmacie.cz However, SAR studies have also indicated that substituents at the para position of the phenyl ring can exert detrimental effects on the compound's activity. thieme-connect.com
More recently, a coumarin-based analogue, named Coum-TAC, was rationally designed as a fluorescent surrogate of a thiacetazone-derived antitubercular agent. nih.gov This molecule exhibited antitubercular efficiency similar to well-known thiacetazone derivatives. nih.gov Computational and experimental studies confirmed that Coum-TAC shares a similar mode of action with Thiacetazone, including activation by the mycobacterial monooxygenase EthA and subsequent reaction with HadA, a relevant therapeutic target in Mycobacterium tuberculosis. nih.gov
Pharmacophore Identification and Virtual Screening
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. These models are then used in virtual screening (VS) to search large chemical libraries for new compounds possessing these desired features, thereby accelerating drug discovery. mdpi.com
In the context of Thiacetazone research, a novel "tailored-pharmacophore" approach has been developed to identify inhibitors capable of overcoming drug resistance in Mycobacterium tuberculosis. walshmedicalmedia.comtandfonline.comnih.gov This approach proved promising in identifying in silico predicted hits with improved binding affinities against resistance mutations in MtbHadAB when compared to Thiacetazone itself. walshmedicalmedia.comtandfonline.comnih.gov Virtual screening, as a powerful computational tool, plays a significant role in discovering molecular inhibitors that are likely to bind to targets of interest. mdpi.comwalshmedicalmedia.comtandfonline.comnih.gov By leveraging pharmacophore models as queries, large collections of compounds can be efficiently screened to select optimal candidates with desired properties. mdpi.com
Predictive Modeling for Drug Resistance and Efficacy
Predictive modeling, particularly using in silico and machine learning techniques, is increasingly vital for anticipating drug resistance and evaluating the efficacy of antitubercular agents. This is especially relevant for drugs like Thiacetazone, whose utility has been impacted by resistance development.
While Thiacetazone itself has faced limitations due to toxicity and the emergence of resistance, computational studies are exploring new derivatives with improved profiles. For instance, NSC19723, a thiacetazone-like compound, demonstrated superior minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis and Mycobacterium bovis BCG compared to TAC. researchgate.netnih.govnih.gov Mechanistic studies, supported by computational analyses, confirmed that NSC19723 shares a similar mechanism of action with TAC, involving the inhibition of mycolic acid biosynthesis. nih.gov Furthermore, NSC19723 was shown to enhance the efficacy of isoniazid in both macrophage and mouse models of infection. researchgate.netnih.govnih.gov
Beyond specific compounds, broader predictive models are being developed using machine learning to forecast drug resistance in tuberculosis patients based on their clinical profiles. peerj.com These models aim to optimize healthcare interventions by identifying clinical data that significantly impact resistance development and pinpointing individuals predisposed to developing resistance to anti-tuberculosis drugs. peerj.com Such advancements in predictive modeling are crucial for developing new containment strategies and preventive measures against drug-resistant tuberculosis, a challenge that historically affected the long-term viability of drugs like Thiacetazone.
Current Research Challenges and Future Directions for Thiacetazone Based Therapeutics
Development of Analogues with Improved Therapeutic Indices and Reduced Toxicity
A major focus of current research is the synthesis and evaluation of thiacetazone analogues with the goal of improving their therapeutic index—the balance between efficacy and toxicity. nih.govresearchgate.net The parent molecule's association with toxic side effects has been a significant barrier to its widespread use. nih.govnih.gov Scientists are actively exploring structural modifications to the thiacetazone scaffold to enhance its potency against M. tuberculosis while minimizing its adverse effects. nih.govnih.gov
Several studies have reported the development of new thiacetazone analogues with promising activity. For instance, a library of 31 new analogues was synthesized, with two compounds, designated 15 and 16, demonstrating minimal inhibitory concentrations (MICs) tenfold lower than that of thiacetazone. nih.govnih.gov Another analogue, SRI-224, has also shown greater effectiveness than the parent drug in vitro. nih.gov The development of such analogues is a key strategy to create a new generation of drugs that retain the beneficial antimycobacterial activity of thiacetazone but with a more favorable safety profile. nih.govresearchgate.net The goal is to produce candidates with improved pharmacokinetics and reduced toxicity, making them more suitable for clinical use, especially in vulnerable patient populations. researchgate.net
Identification of Novel Molecular Targets
While the inhibition of the HadABC complex in mycolic acid synthesis is the established primary mechanism of action for thiacetazone, ongoing research seeks to identify other potential molecular targets. nih.govnih.govijpsnonline.com A deeper understanding of the drug's complete pharmacological profile could reveal new avenues for therapeutic intervention and the design of novel drugs.
Some studies suggest that thiacetazone and its analogues may also inhibit the cyclopropanation of mycolic acids. nih.govmdpi.com This process is carried out by a family of enzymes known as cyclopropane (B1198618) mycolic acid synthases (CMASs). mdpi.com Inhibition of these enzymes would further disrupt the integrity of the mycobacterial cell wall. nih.gov The potential for a single inhibitor to act on multiple targets within the mycolic acid biosynthesis pathway is an attractive prospect, as it could reduce the likelihood of drug resistance developing. nih.gov Further research is needed to fully elucidate the role of CMASs as targets for thiacetazone and to explore other potential interactions within the mycobacterial cell.
Strategies for Enhanced Drug Delivery and Efficacy in vivo
Improving the delivery of thiacetazone to the site of infection is a critical area of research for enhancing its in vivo efficacy and potentially reducing systemic toxicity. Novel drug delivery systems are being explored for anti-tubercular drugs, and these strategies could be applied to thiacetazone and its more potent analogues.
One promising approach is the use of nanocarriers, such as liposomes and polymeric nanoparticles. ijpsnonline.com These systems can encapsulate the drug, protecting it from degradation in the body and allowing for a more targeted release at the site of infection. ijpsnonline.com For pulmonary tuberculosis, inhalable nanoparticle formulations could deliver the drug directly to the lungs, increasing the local concentration and minimizing systemic exposure. ijpsnonline.com Prodrug strategies are also being investigated to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of antitubercular agents. nih.gov Since thiacetazone is already a prodrug, further modifications could be made to its structure to enhance its delivery to mycobacteria before its activation by EthA. nih.govplos.org These advanced delivery systems hold the potential to improve the therapeutic outcomes of thiacetazone-based treatments.
Role in Emerging Drug Regimens for Resistant Tuberculosis and Other Mycobacterial Infections
The increasing prevalence of MDR-TB has necessitated the consideration of all available therapeutic options, including older drugs like thiacetazone. researchgate.net While not typically recommended as a core agent, it is sometimes considered as an add-on, counted as "half a drug" in a treatment regimen for MDR-TB, particularly when other options are limited. nih.govmdpi.com Its use in these salvage regimens highlights the urgent need for more effective treatments for resistant strains.
Furthermore, research has expanded to investigate the activity of thiacetazone analogues against other pathogenic mycobacteria. Notably, several derivatives have shown potent in vitro activity against clinical isolates of Mycobacterium abscessus, a rapidly growing mycobacterium that can cause severe infections, particularly in individuals with cystic fibrosis. plos.org This suggests a potential role for optimized thiacetazone analogues in treating infections caused by nontuberculous mycobacteria, which are often intrinsically resistant to many standard antibiotics.
Addressing Unresolved Questions in Thiacetazone Pharmacology
Despite decades of use and recent research, several questions regarding the pharmacology of thiacetazone remain. A complete understanding of its mechanism of action beyond the inhibition of mycolic acid synthesis is still being developed. asm.org For example, some evidence suggests it may also interfere with protein synthesis and generate reactive oxygen species. asm.org A full characterization of all its cellular effects is necessary for a comprehensive understanding of its efficacy and toxicity.
The reasons for the variable toxicity of thiacetazone across different ethnic populations are not fully understood. It is known to be poorly tolerated by individuals of Asian or European descent, while being better tolerated in some populations in East Africa and South America. nih.gov The genetic and metabolic factors underlying these differences require further investigation to enable a more personalized and safer approach to its use. Additionally, the paradoxical effect observed in some studies, where lower concentrations of the drug exhibit better inhibitory activity than higher concentrations, is a pharmacological curiosity that warrants further exploration. mdpi.com Answering these unresolved questions will be vital for the rational design of new thiacetazone-based therapies and for defining their potential role in the future of tuberculosis treatment.
Q & A
Basic Research Questions
Q. How is the minimum inhibitory concentration (MIC) of Thiacetazone determined, and how does this metric inform resistance prevention strategies in tuberculosis (TB) research?
- Methodological Answer : MIC is assessed using standardized broth microdilution or agar dilution methods against Mycobacterium tuberculosis isolates. Researchers inoculate bacterial suspensions in serial dilutions of Thiacetazone and observe growth inhibition. MIC values (e.g., 1–4 μg/mL) guide dosing regimens to suppress resistant mutant subpopulations .
- Data Contradictions : While early studies suggested MIC values ≤2 μg/mL, recent isolates from high-TB-burden regions show elevated MICs (up to 8 μg/mL), indicating emerging resistance .
Q. What protocols are recommended for managing hypersensitivity reactions to Thiacetazone in clinical trials?
- Methodological Answer : A graded desensitization protocol starts with 1% of the target dose (e.g., 1.5 mg), escalating incrementally over 10–14 days under close monitoring. Premedication with antihistamines (e.g., cetirizine) and corticosteroids (e.g., prednisone) mitigates allergic responses. Immediate discontinuation is advised for severe reactions (e.g., Stevens-Johnson syndrome) .
- Safety Data : Hypersensitivity occurs in 5–15% of patients, with higher rates (20–30%) in HIV-positive populations, necessitating exclusion of these cohorts from Thiacetazone-based regimens .
Q. How should combination therapies incorporating Thiacetazone be designed to optimize efficacy and minimize resistance?
- Methodological Answer : Thiacetazone is paired with isoniazid (INH) in continuation-phase regimens (e.g., 150 mg/day Thiacetazone + 300 mg/day INH). Synergy arises from Thiacetazone’s inhibition of mycolic acid synthesis, complementing INH’s bactericidal activity. In vitro checkerboard assays confirm fractional inhibitory concentration indices (FICI ≤0.5) for synergy .
- Historical Context : The East African/British Medical Research Council (1963) demonstrated relapse rates of <5% with Thiacetazone-INH combinations, comparable to PAS-INH regimens .
Advanced Research Questions
Q. What spectroscopic techniques are employed to analyze Thiacetazone’s molecular structure, and how do these findings correlate with its antimycobacterial activity?
- Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy identify functional groups critical to drug-target interactions. Key peaks include C=O stretching at 1748 cm⁻¹ (indicative of keto-enol tautomerism) and C=S vibrations at 1420 cm⁻¹, which stabilize binding to enoyl-ACP reductase (InhA) . Computational modeling (DFT/B3LYP) aligns spectral data with electrostatic potential maps, revealing electron-deficient regions for targeted drug design .
Q. How can cross-resistance between Thiacetazone and other antitubercular agents be systematically evaluated?
- Methodological Answer : Cross-resistance is assessed via whole-genome sequencing of resistant isolates to identify mutations (e.g., ethA mutations conferring resistance to both Thiacetazone and ethionamide). Phenotypic confirmation uses BACTEC MGIT 960 assays with critical concentrations (Thiacetazone: 2 μg/mL; ethionamide: 5 μg/mL). Overlap occurs in 30–40% of multidrug-resistant TB cases .
- Contradictions : Limited evidence suggests partial cross-resistance with isoniazid via katG mutations, though Thiacetazone retains activity in 60% of INH-resistant strains .
Q. What methodologies are used to assess Thiacetazone’s impact on non-tuberculous mycobacteria (NTM), and what are the implications for antimicrobial stewardship?
- Methodological Answer : Broth microdilution panels test Thiacetazone against NTM reference strains (e.g., M. avium, M. kansasii). MIC50 values >32 μg/mL indicate poor activity, except against M. bovis BCG (MIC50 = 4 μg/mL). Genomic comparisons of inhA homologs explain species-specific efficacy .
- Stewardship Implications : Thiacetazone’s narrow spectrum supports its restriction to TB-endemic regions to avoid NTM resistance selection .
Key Contradictions and Resolutions
- Historical Toxicity vs. Modern Use : Early abandonment due to toxicity (1950s) contrasts with its reintroduction in low-resource settings post-1963, supported by optimized dosing (150 mg/day) and strict HIV screening .
- Cost vs. Safety : While cost-effective ($1.25–2.35/year), WHO guidelines prohibit use in HIV-endemic regions due to fatal dermatological reactions, prioritizing safety over affordability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
